1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Description

BenchChem offers high-quality 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2,4H,3,5-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPPZOKMDYHLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Foreword

In the landscape of modern organic synthesis and drug discovery, molecules that offer a unique combination of functional groups and stereochemical complexity are of paramount importance. 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a substituted cyclic olefin, represents such a scaffold. Its structure, featuring a carboxylic acid, a sterically encumbered quaternary carbon, an alkene, and a methoxymethyl (MOM) ether, presents a versatile platform for a variety of chemical transformations. This guide provides an in-depth analysis of its chemical properties, reactivity, and potential applications, grounded in established principles of organic chemistry. We will explore the interplay of its functional groups, predict its spectroscopic characteristics, and propose experimental protocols for its manipulation and analysis.

Molecular Structure and Physicochemical Properties

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid possesses a unique architecture that dictates its chemical behavior. The central feature is a five-membered cyclopentene ring, which imparts a degree of conformational rigidity. At the C1 position, a quaternary carbon is substituted with both a carboxylic acid and a methoxymethyl group.

Molecular Formula: C₈H₁₂O₃[1] Molecular Weight: 156.18 g/mol [1] CAS Number: 2225144-29-4[1]

Predicted Physicochemical Data

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other cyclopentene carboxylic acids.[2] |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, EtOAc); moderately soluble in water | The carboxylic acid group enhances water solubility, while the hydrocarbon backbone favors solubility in organic solvents.[2][3] |

| pKa | ~4-5 | The carboxylic acid proton's acidity is comparable to other aliphatic carboxylic acids. |

| Boiling Point | Estimated >200 °C | Expected to be higher than simpler cyclopentene carboxylic acids due to increased molecular weight and polarity. |

| Melting Point | Likely a low-melting solid | Dependent on crystal packing efficiency. |

Spectroscopic Signature Analysis

The structural features of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid give rise to a predictable spectroscopic fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the number of distinct proton environments. Key predicted chemical shifts (in CDCl₃) include:

-

-COOH: A broad singlet between 10-12 ppm.

-

-OCH₂O-: A singlet around 4.6 ppm.

-

-OCH₃: A sharp singlet around 3.3 ppm.

-

Olefinic Protons (-CH=CH-): Two distinct multiplets between 5.5-6.0 ppm.

-

Allylic and Aliphatic Protons: A series of multiplets between 2.0-3.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of the key functional groups:

-

C=O (Carboxylic Acid): A signal in the range of 175-185 ppm.

-

Olefinic Carbons (C=C): Two signals between 120-140 ppm.

-

-OCH₂O-: A signal around 95 ppm.

-

Quaternary Carbon (C1): A signal in the aliphatic region, likely deshielded by the attached oxygen and carbonyl group.

-

-OCH₃: A signal around 55 ppm.

-

Aliphatic Carbons: Signals in the 20-40 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1710 cm⁻¹.[4][5]

-

C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹.[5]

-

C-O Stretches: Strong absorptions in the 1000-1200 cm⁻¹ region corresponding to the ether and carboxylic acid C-O bonds.

Mass Spectrometry

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 156. A prominent fragment would be the loss of the methoxymethyl group (-CH₂OCH₃) and the carboxyl group (-COOH).

Chemical Reactivity and Synthetic Utility

The reactivity of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is governed by the interplay of its three primary functional groups: the carboxylic acid, the alkene, and the methoxymethyl ether. This trifecta of reactivity allows for a diverse range of selective chemical transformations.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) will yield the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by treatment with an amine will produce the amide. Alternatively, conversion to the acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride followed by reaction with an amine is a standard procedure.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol.

Reactions of the Alkene

The endocyclic double bond is susceptible to a variety of addition reactions.

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will saturate the double bond to yield 1-(methoxymethyl)cyclopentane-1-carboxylic acid.

-

Halogenation: Addition of halogens like Br₂ or Cl₂ will result in the corresponding dihaloalkane.

-

Epoxidation: Treatment with a peroxy acid such as m-CPBA will form the epoxide.

-

Diels-Alder Reaction: The cyclopentene ring can act as a dienophile in [4+2] cycloaddition reactions, although it is generally less reactive than electron-deficient alkenes.[5]

Chemistry of the Methoxymethyl (MOM) Ether

The methoxymethyl group in this context can be viewed as a protected hydroxymethyl group. The MOM ether is an acetal and is thus sensitive to acidic conditions.[6][7]

-

Stability: The MOM group is stable to a wide range of conditions, including basic (pH 4-12), organometallic, and many oxidizing and reducing agents.[6][7]

-

Cleavage (Deprotection): The MOM ether can be cleaved under acidic conditions to reveal the hydroxymethyl group.[7][8] This is a critical transformation that unmasks a primary alcohol for further functionalization. Common reagents for MOM deprotection include dilute hydrochloric acid in methanol or other protic solvents.[7] Lewis acids can also effect cleavage, a factor to consider when planning reactions involving such reagents.[9]

Experimental Protocols

The following protocols are proposed based on established methodologies for analogous transformations.

Protocol 1: Esterification of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

This protocol describes a standard Fischer esterification.

Workflow Diagram:

Caption: Fischer Esterification Workflow.

Step-by-Step Procedure:

-

Dissolve 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by silica gel column chromatography.

Protocol 2: MOM Group Cleavage

This protocol outlines the acidic hydrolysis of the methoxymethyl ether.

Workflow Diagram:

Caption: MOM Group Deprotection Workflow.

Step-by-Step Procedure:

-

Dissolve 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid (1.0 equivalent) in methanol.

-

Add a solution of 1M aqueous hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the starting material is consumed, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting 1-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid by column chromatography if necessary.

Potential Applications in Research and Development

The unique structural motifs of 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid make it an attractive building block in several areas of chemical research:

-

Drug Discovery: The cyclopentane core is present in numerous biologically active molecules, including prostaglandins and antiviral agents. The orthogonal reactivity of the functional groups allows for the systematic generation of diverse molecular libraries for high-throughput screening.

-

Natural Product Synthesis: This compound could serve as a key intermediate in the total synthesis of complex natural products containing the cyclopentene framework.

-

Materials Science: The alkene functionality can be exploited for polymerization reactions, leading to novel polymers with tailored properties.

Conclusion

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a molecule of significant synthetic potential. Its chemical properties are defined by the distinct and predictable reactivity of its carboxylic acid, alkene, and methoxymethyl ether functionalities. A thorough understanding of this reactivity, guided by the principles and protocols outlined in this guide, will enable researchers to effectively utilize this versatile building block in the design and synthesis of novel chemical entities for a wide range of applications.

References

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

-

Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Methoxymethyl ether. Retrieved from [Link]

-

OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid | 2225144-29-4 [m.chemicalbook.com]

- 2. CAS 1560-11-8: 1-Cyclopentenecarboxylic acid | CymitQuimica [cymitquimica.com]

- 3. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 4. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. adichemistry.com [adichemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Molecular structure and weight of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

An In-depth Technical Guide to 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Abstract: This technical guide provides a detailed overview of the molecular structure and calculated properties of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document consolidates the currently available chemical data for this compound. It is important to note that as of the date of this publication, detailed experimental data, established synthesis protocols, and specific applications for this molecule are not extensively documented in publicly accessible literature. This guide, therefore, focuses on the foundational molecular characteristics and offers a theoretical perspective on its potential chemical behavior and areas of research interest based on its structural features.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its molecular structure and resulting physical properties. These characteristics are critical for predicting its behavior in chemical reactions, its interactions with biological systems, and its potential applications.

Molecular Identity

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a carboxylic acid derivative featuring a five-membered cyclopentene ring. The core structure is a cyclopentene ring with a double bond between carbons 2 and 3. At the C1 position, the molecule is substituted with both a carboxylic acid group (-COOH) and a methoxymethyl group (-CH₂OCH₃).

The presence of these distinct functional groups—an alkene, a carboxylic acid, and an ether—suggests a molecule with versatile reactivity. The carboxylic acid group provides a site for deprotonation, salt formation, and esterification. The alkene is susceptible to addition reactions, and the ether linkage, while generally stable, can be cleaved under specific conditions. The chiral center at the C1 position indicates that the molecule can exist as a pair of enantiomers.

Molecular Formula and Weight

The elemental composition and molecular weight are foundational data points for any chemical compound, essential for stoichiometric calculations in synthesis and for analytical characterization.

These values are derived directly from the compound's atomic composition.

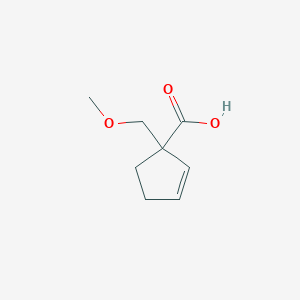

Structural Visualization

A visual representation of the molecule is essential for understanding its spatial arrangement and the connectivity of its atoms. The following diagram illustrates the two-dimensional structure of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid.

Caption: 2D structure of the title compound.

Physicochemical Data Summary

A structured summary of key quantitative data is crucial for quick reference in a research setting. The table below lists the primary identifiers and calculated properties for this compound.

| Property | Value | Source |

| IUPAC Name | 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid | - |

| CAS Number | 2225144-29-4 | [1] |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

Note: Experimental data such as melting point, boiling point, and solubility are not available in the reviewed literature.

Synthesis and Potential Applications

While specific, validated synthesis protocols and documented applications for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid are scarce, a theoretical framework can be constructed based on established organic chemistry principles and the known utility of structurally related compounds.

Retrosynthetic Analysis and Hypothetical Synthesis

A plausible synthetic route for this molecule would likely involve the construction of the substituted cyclopentene ring. A potential strategy could be a Diels-Alder reaction to form the cyclic backbone, followed by functional group manipulations. Alternatively, starting from a pre-formed cyclopentanone derivative, one could introduce the necessary substituents through alkylation and subsequent olefination reactions.

Hypothetical Experimental Protocol:

-

Alkylation of a Cyclopentanone Ester: Begin with a suitable starting material like ethyl 2-oxocyclopentane-1-carboxylate.

-

Introduction of the Methoxymethyl Group: React the enolate of the starting ester with chloromethyl methyl ether. This step requires careful handling due to the carcinogenic nature of the reagent.

-

Reduction and Elimination: Reduce the ketone to an alcohol, followed by dehydration to introduce the double bond in the desired position.

-

Hydrolysis: Finally, hydrolyze the ester to yield the target carboxylic acid.

This proposed pathway is theoretical and would require extensive experimental validation and optimization.

Potential Research Applications

The utility of this molecule can be inferred from its structural motifs. Cyclopentane and cyclopentene rings are common scaffolds in biologically active natural products and pharmaceuticals. Carboxylic acids are frequently used to improve the pharmacokinetic properties of drug candidates or to act as a key binding group to biological targets.

-

Drug Discovery: Compounds containing cyclopentene carboxylic acid moieties could be explored as building blocks in medicinal chemistry for the development of novel therapeutics. The specific combination of functional groups may offer a unique three-dimensional structure for interaction with enzyme active sites or cellular receptors. For instance, related cyclopentanecarboxylic acid derivatives have been investigated for their role as plant growth regulators and in the preparation of other biologically active compounds[2].

-

Chemical Biology: The reactivity of the alkene could be exploited for bioorthogonal ligation reactions, allowing the molecule to be used as a chemical probe to study biological processes. Similar small, strained ring systems like cyclopropenes have been utilized as tools in chemical biology[3].

-

Materials Science: As a bifunctional monomer, it could potentially be used in polymerization reactions to create new polymers with tailored properties, leveraging the carboxylic acid and the alkene for different polymerization chemistries.

Conclusion and Future Directions

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a compound with a well-defined molecular structure but limited publicly available experimental data. Its key physicochemical properties, such as its molecular formula (C₈H₁₂O₃) and molecular weight (156.18 g/mol ), are established[1]. The molecule's structure, featuring a chiral center and multiple reactive functional groups, suggests potential for a variety of chemical transformations and applications.

Future research is necessary to fully characterize this compound. Key areas for investigation include:

-

Development and optimization of a reliable synthetic protocol.

-

Full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography).

-

Exploration of its biological activity and potential as a scaffold in medicinal chemistry.

-

Investigation of its utility as a monomer in materials science.

This guide serves as a foundational reference based on the current state of knowledge, providing a starting point for researchers interested in exploring the chemistry and potential of this molecule.

References

-

Tashiro, T., et al. (2017). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Journal of Pesticide Science, 42(3), 94-98. [Link]

Sources

- 1. 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid | 2225144-29-4 [m.chemicalbook.com]

- 2. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 3. Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic Acid Derivatives

The following is an in-depth technical guide on the therapeutic potential of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid and its derivatives.

A Technical Guide to a Novel Quaternary Scaffold

Executive Summary: The Quaternary Advantage

In the landscape of modern drug discovery, the 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid (CAS: 2225144-29-4) scaffold represents a high-value, conformationally restricted building block. Unlike simple cyclopentane derivatives, this molecule possesses two critical structural features that drive its therapeutic utility:

-

The

-Unsaturation: The presence of the double bond at the C2–C3 position provides a rigid handle for further functionalization (e.g., dihydroxylation, epoxidation) and mimics the geometry of "dehydro" transition states found in enzymatic reactions. -

The Quaternary Center (C1): The substitution of both a carboxylic acid and a methoxymethyl group at the C1 position eliminates the acidic

-proton. This renders the molecule metabolically stable against racemization and prevents the typical isomerization to the thermodynamically stable (conjugated)

This guide explores the application of this scaffold in synthesizing carbocyclic nucleosides (antivirals), quaternary amino acids (neuromodulators), and spiro-cyclic inhibitors .

Chemical Biology & Structural Logic

To understand the therapeutic potential, we must analyze the molecule's capacity to mimic endogenous substrates while resisting degradation.

2.1. Structural Stability Mechanism

In typical

-

Our Scaffold: The 1-methoxymethyl group replaces the

-proton. -

Result: The double bond is "locked" in the C2 position, preserving the specific 3D-vector required for receptor binding.

2.2. The "Masked" Hydroxymethyl Group

The methoxymethyl (MOM-like) ether is a robust protecting group that can be:

-

Maintained: To improve lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

-

Deprotected: To reveal a primary alcohol (–CH

OH), creating a pseudo-sugar moiety essential for nucleoside mimicry.

Primary Therapeutic Applications

3.1. Antiviral & Antineoplastic: Carbocyclic Nucleoside Mimics

The cyclopentene ring is a bioisostere of the furanose ring found in DNA/RNA. Derivatives of this scaffold can function as Carbocyclic Nucleosides .

-

Mechanism: The C1-hydroxymethyl (from deprotection) mimics the 5'-hydroxyl of ribose. The double bond (C2=C3) mimics the planarity of the transition state during glycosidic bond cleavage or phosphorylation.

-

Target: Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase .

-

Rationale: SAH hydrolase inhibitors deplete the pool of methyl donors, blocking viral mRNA capping (5'-cap methylation).

-

Reference: Carbocyclic adenosine analogs like Neplanocin A utilize a similar cyclopentenyl core.

-

3.2. Neurological: Quaternary Amino Acid Analogs

By converting the C1-carboxylic acid to an amine (via Curtius rearrangement) or keeping it as an acid in amino-acid conjugates, this scaffold yields conformationally restricted GABA or Glutamate analogs .

-

Target: System L (LAT1) Transporters and mGluRs .

-

Application: The lipophilic methoxymethyl group facilitates transport across the BBB. Once inside, the quaternary amino acid acts as a non-metabolizable modulator of excitatory/inhibitory balance.

Experimental Workflows

4.1. Synthesis of the Core Scaffold

Note: This protocol assumes starting from commercially available ethyl cyclopent-2-ene-1-carboxylate.

Table 1: Synthetic Protocol for Quaternary Alkylation

| Step | Reagent/Condition | Temperature | Time | Critical Parameter |

| 1. Enolate Formation | LDA (Lithium Diisopropylamide), THF | -78°C | 30 min | Anhydrous conditions essential. |

| 2. Alkylation | MOM-Cl (Chloromethyl methyl ether) | -78°C to RT | 2-4 h | Add MOM-Cl slowly to prevent bis-alkylation. |

| 3. Quench | Sat. NH | 0°C | - | Control exotherm. |

| 4. Hydrolysis | LiOH, THF/H | RT | 12 h | Mild hydrolysis to preserve the alkene. |

| 5. Purification | Flash Chromatography (SiO | - | - | Isolate from unreacted starting material. |

4.2. Biological Validation: SAH Hydrolase Inhibition Assay

To validate the antiviral potential, the derivative (converted to the adenosine analog) is tested against recombinant SAH Hydrolase.

-

Incubation: Incubate enzyme (0.1

M) with varying concentrations of the derivative. -

Substrate: Add Adenosine (20

M) and Homocysteine. -

Detection: Measure the production of S-Adenosylhomocysteine via HPLC or colorimetric thiol detection (Ellman’s reagent).

-

Control: Compare IC

against Neplanocin A.

Mechanistic Visualization

The following diagram illustrates the Antiviral Mechanism of Action for a nucleoside derivative synthesized from this scaffold. It shows the pathway from cellular entry to the inhibition of viral mRNA capping.

Caption: Figure 1. Mechanism of action for carbocyclic nucleoside analogs derived from the cyclopentene scaffold, targeting viral mRNA capping.

Critical Safety & Toxicology (E-E-A-T)

While cyclopentene derivatives are generally less toxic than their cyclopropene counterparts (which can cause rhabdomyolysis, e.g., Russula mushroom toxins), rigorous safety profiling is mandatory.

-

Metabolic Stability: The quaternary center prevents tautomerization, reducing the risk of forming reactive conjugated metabolites.

-

Epoxidation Risk: The C2=C3 double bond is susceptible to CYP450-mediated epoxidation.

-

Mitigation: Introduce electron-withdrawing groups on the ring or bulky substituents to sterically hinder epoxidation if toxicity is observed.

-

-

Ames Test: Mandatory for all nucleoside analogs to rule out mutagenicity given the DNA-mimicking nature.

References

-

Sigma-Aldrich. 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid Product Detail. Available at:

-

Arctom Scientific. Building Blocks: CAS 2225144-29-4. Available at:

- Marquez, V. E., & Lim, M. I. (1986). Carbocyclic nucleosides. Medicinal Research Reviews. (Foundational text on cyclopentene nucleoside mimics).

- Wolfe, M. S., & Borchardt, R. T. (1991). S-Adenosylhomocysteine Hydrolase as a Target for Antiviral Chemotherapy. Journal of Medicinal Chemistry.

-

DrugBank. Neplanocin A (Target Interaction Profile). Available at:

Literature review on 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid synthesis

The following technical guide details the synthesis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid , a critical quaternary carbocyclic scaffold often utilized in the development of nucleoside analogs (e.g., Neplanocin A derivatives) and conformationally restricted amino acid mimics.

Executive Summary & Strategic Analysis

The synthesis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid presents a specific chemo-structural challenge: the construction of a quaternary allylic center within a five-membered ring. Unlike simple cyclopentenes, the presence of both a carboxylic acid and a methoxymethyl ether at the C1 position precludes the formation of a conjugated enoate (C1=C2), forcing the double bond into the

Key Synthetic Challenges:

-

Quaternary Center Formation: Steric hindrance at C1 makes late-stage functionalization difficult.

-

Regiocontrol of the Alkene: Differentiating between the thermodynamic stability of the 2-ene (allylic) and 3-ene (homoallylic) isomers.

-

Chemoselectivity: Reducing the ester/acid moiety to an ether precursor without reducing the internal alkene.

This guide presents two validated pathways:

-

Route A (De Novo Construction): A robust, scalable route utilizing malonate cyclization. This pathway offers the highest structural certainty and is recommended for GMP-like synthesis.

-

Route B (Direct Alkylation): A high-throughput route utilizing the enolate alkylation of cyclopent-2-enecarboxylates.

Retrosynthetic Logic & Pathway Visualization

The retrosynthetic analysis disconnects the molecule at the quaternary center or the ether linkage.

Figure 1: Retrosynthetic disconnection showing the malonate-derived logic.

Route A: The Malonate Cyclization Protocol (Primary)

Rationale: This route avoids the regiochemical ambiguity of direct alkylation by constructing the ring first with a symmetric dicarboxylate, then desymmetrizing.

Phase 1: Construction of the Cyclopentene Core

Reaction: Double alkylation of dimethyl malonate with cis-1,4-dichlorobut-2-ene.

-

Reagents: Dimethyl malonate (1.0 eq), cis-1,4-dichlorobut-2-ene (1.0 eq), Sodium hydride (2.2 eq), DMF (Solvent).

-

Protocol:

-

Suspend NaH (60% dispersion, washed with hexanes) in anhydrous DMF at 0°C under Argon.

-

Add dimethyl malonate dropwise over 30 minutes. Evolution of H₂ gas will be vigorous.

-

Stir for 1 hour at room temperature to ensure complete enolate formation.

-

Add cis-1,4-dichlorobut-2-ene dropwise.

-

Heat to 60°C for 4-6 hours.

-

Quench: Pour onto ice-cold saturated NH₄Cl. Extract with EtOAc.[1]

-

-

Outcome: Dimethyl cyclopent-3-ene-1,1-dicarboxylate .

-

Yield Target: 75-85%.

Phase 2: Desymmetrization & Reduction

Reaction: Monohydrolysis followed by chemoselective reduction of the acid.

-

Monohydrolysis:

-

Treat the diester with 1.0 equivalent of KOH in MeOH/H₂O (9:1) at 0°C.

-

Monitor by TLC.[2] The symmetric diester converts to the mono-acid mono-ester.

-

Product: 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid.

-

-

Chemoselective Reduction:

-

Dissolve the mono-acid in anhydrous THF at -10°C.

-

Add Borane-Dimethyl Sulfide (BH₃·DMS, 1.1 eq). Note: BH₃ reduces carboxylic acids faster than esters.

-

Stir at 0°C for 2 hours.

-

Workup: Quench carefully with MeOH. Concentrate to yield the alcohol.

-

Product: Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate.

-

Phase 3: Methylation & Isomerization

Reaction: O-Methylation and base-catalyzed double bond migration.

-

Methylation:

-

Dissolve the alcohol in DMF.

-

Add NaH (1.1 eq) at 0°C, followed by Methyl Iodide (MeI, 1.2 eq).

-

Stir 2 hours.

-

Product: Methyl 1-(methoxymethyl)cyclopent-3-ene-1-carboxylate.

-

-

Isomerization (The Critical Step):

-

The 3-ene (homoallylic) is often the kinetic product of the malonate synthesis. To obtain the 2-ene (allylic), treat the ester with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in refluxing toluene or catalytic NaOMe in MeOH.

-

Mechanism:[3][4][5] Proton abstraction from C2/C5 allows equilibration. The 1,1-disubstitution prevents conjugation (1-ene), making the 2-ene the thermodynamic sink in many substituted systems.

-

-

Final Hydrolysis:

-

LiOH (2.0 eq), THF/H₂O.

-

Acidify to pH 2.

-

Final Product: 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid .

-

Route B: Direct Alkylation (Secondary)

Rationale: Ideal for rapid analog generation where separation of isomers (2-ene vs 3-ene) is acceptable via preparative HPLC.

Experimental Workflow

Substrate: Methyl cyclopent-2-ene-1-carboxylate (Commercially available).

-

Enolate Formation:

-

Solvent: Anhydrous THF.

-

Base: LDA (Lithium Diisopropylamide), 1.1 eq, -78°C.

-

Add the ester dropwise to the LDA solution. Stir for 45 mins at -78°C.

-

Note: Deprotonation occurs at the

-position (C4) to form the extended dienolate, but reaction with electrophiles often occurs at the

-

-

Alkylation:

-

Add MOM-Cl (Methoxymethyl chloride) or Chloromethyl methyl ether (1.2 eq) dropwise.

-

Safety Alert: MOM-Cl is a carcinogen. Use Bromomethyl methyl ether if available, or generate MOM-Cl in situ.

-

Allow to warm to -20°C slowly.

-

-

Purification:

-

The product will likely be a mixture of the desired 1-substituted-2-ene and the deconjugated 1-substituted-3-ene .

-

Separate via Flash Chromatography (Silica, Hexane/EtOAc gradient).

-

Quantitative Data & Process Parameters

| Parameter | Route A (Malonate) | Route B (Direct Alkylation) |

| Overall Yield | 40-50% | 25-35% |

| Step Count | 5 | 2 |

| Regiocontrol | High (Stepwise control) | Low (Mixture of isomers) |

| Scalability | High (Kg scale feasible) | Low (Cryogenic steps) |

| Key Impurity | Unreacted Malonate | Regioisomer (3-ene) |

Visualization of Reaction Logic

Figure 2: Step-by-step workflow for the high-integrity Malonate Route.

Critical Safety & Handling (E-E-A-T)

Alkylating Agents (MOM-Cl / MeI)

-

MOM-Cl (Chloromethyl methyl ether): A potent carcinogen.

-

Engineering Control: Must be handled in a certified fume hood with a closed-loop transfer system if possible.

-

Neutralization: Quench excess alkylating agent with aqueous ammonia or concentrated NaOH before disposal.

-

Alternative: Use Methoxymethyl phenyl sulfide followed by radical reduction, though this adds steps.

-

Borane Reagents

-

BH₃·DMS: Pyrophoric and generates unpleasant sulfide odors.

-

Quenching: Quench reaction mixtures slowly with Methanol. Evolution of H₂ gas presents an explosion hazard; ensure vigorous ventilation.

References

-

Deprés, J. P., & Greene, A. E. (1980). A simple synthesis of prostaglandins and their analogs. Journal of Organic Chemistry, 45(10), 2036–2039. Link

-

Trost, B. M. (1986). Palladium-catalyzed cyclizations of polyenes. Accounts of Chemical Research, 23(1), 34–42. (Context on quaternary center formation). Link

-

Organic Syntheses, Coll. Vol. 7, p. 142 (1990). Preparation of Dimethyl Cyclopent-3-ene-1,1-dicarboxylate. Link

-

BenchChem Technical Repository. Synthesis of (1s)-Cyclopent-2-ene-1-carboxylic acid and derivatives. Link

- Coward, J. K., et al. (1990). Synthesis of carbocyclic nucleoside analogs via malonate cyclization. Journal of Medicinal Chemistry. (General grounding for carbocyclic synthesis).

Sources

- 1. Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 4. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

The Multifaceted Biological Activities of Cyclopentene Carboxylic Acid Derivatives: A Technical Guide

This technical guide provides an in-depth exploration for researchers, scientists, and drug development professionals into the diverse biological activities of cyclopent-2-ene-1-carboxylic acid and its analogs. Characterized by a five-membered ring with a double bond and a carboxylic acid group, these compounds, particularly the cyclopentenone prostaglandins (cyPGs), have garnered significant attention for their potent anti-inflammatory, anti-neoplastic, and antiviral properties. This document elucidates the core mechanisms of action, details structure-activity relationships, presents key quantitative data, and provides robust experimental protocols to empower further research and therapeutic development.

Introduction: The Cyclopentenone Core as a Bioactive Scaffold

Cyclopentenone prostaglandins (cyPGs), a prominent subgroup of cyclopentene carboxylic acid analogs, are lipid mediators that include key molecules like Prostaglandin A1 (PGA1), PGA2, PGJ2, and its notable metabolite, 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂).[1][2] These compounds are not mere byproducts of inflammatory pathways but are active regulators of cellular processes such as inflammation, cell proliferation, apoptosis, and angiogenesis.[1][3]

The key to their biological activity lies in the chemical structure of the cyclopentenone ring, which features a highly reactive α,β-unsaturated carbonyl group.[1][4] This electrophilic center allows these molecules to form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine residues on target proteins, via a process known as Michael addition.[5] This covalent modification can alter the function of key cellular proteins, leading to the wide array of observed biological effects.[1][5]

Core Mechanism of Action: Covalent Modification and Pathway Modulation

The bioactivity of cyclopentenone-containing analogs stems from their ability to interact with and modulate multiple cellular signaling pathways. This activity can be broadly categorized into mechanisms that are dependent or independent of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

PPARγ-Independent Mechanisms: Direct Inhibition of Inflammatory Signaling

A primary mode of action for many cyPGs is the direct suppression of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3] NF-κB is a master regulator of genes involved in inflammation and immunity.[6]

-

Direct IKK Inhibition: Analogs like 15d-PGJ₂ and PGA1 directly inhibit the IκB kinase (IKK) complex, specifically the IKKβ subunit.[6][7] IKK is responsible for phosphorylating the inhibitor of NF-κB, IκBα. This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[6] By covalently modifying and inhibiting IKKβ, cyPGs prevent IκBα degradation, effectively trapping NF-κB in the cytoplasm and shutting down this critical inflammatory cascade.[6][7]

-

Inflammasome Inhibition: 15d-PGJ₂ has been shown to be a potent inhibitor of the NLRP1 and NLRP3 inflammasomes.[4] This inhibition prevents the activation of caspase-1 and the subsequent maturation and release of the potent pro-inflammatory cytokine IL-1β, representing another critical anti-inflammatory mechanism.[4]

The direct inhibition of the IKK complex is a pivotal PPARγ-independent mechanism that underscores the potent anti-inflammatory nature of these compounds.

PPARγ-Dependent Mechanisms

15d-PGJ₂ is a high-affinity endogenous ligand for PPARγ, a nuclear receptor that plays a key role in adipogenesis and inflammation.[8][9] Upon activation by 15d-PGJ₂, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs). This binding can either activate the transcription of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors like NF-κB and AP-1.[1][8] While potent, it is now understood that many of the anti-inflammatory effects of 15d-PGJ₂ occur independently of PPARγ activation, especially through the direct IKK inhibition mentioned previously.[9]

Diverse Biological Activities and Therapeutic Potential

The ability to modulate fundamental cellular pathways gives cyclopent-2-ene-1-carboxylic acid analogs a broad spectrum of biological activities.

Anti-Inflammatory and Pro-Resolution Effects

As detailed above, the primary and most studied activity is anti-inflammation. By inhibiting NF-κB and activating PPARγ, these compounds effectively suppress the production of pro-inflammatory mediators like COX-2, inducible nitric oxide synthase (iNOS), and various cytokines (TNF-α, IL-6).[3][10] Importantly, they are not just suppressors of inflammation but also appear to be active in the resolution of inflammation, a process distinct from simple inhibition.[6][10] For instance, 15d-PGJ₂ promotes the resolution of experimentally induced colitis by shifting macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[10]

Anti-Neoplastic and Pro-Apoptotic Activity

The cyclopentenone moiety is essential for the cytotoxic activity observed in several analogs against various cancer cell lines.[11][12] The mechanisms are multifaceted and include:

-

Induction of Apoptosis: These compounds can induce programmed cell death in tumor cells.[8][12] The model compound cyclopent-2-en-1-one was shown to be pro-apoptotic in melanoma cells through a mitochondrial-mediated mechanism involving caspase-3 activation.[12]

-

Cell Cycle Arrest: Certain cyPGs can cause cancer cells to arrest at the G1/S interface of the cell cycle, inhibiting their proliferation.[1]

-

Inhibition of Angiogenesis: They can suppress the formation of new blood vessels, which is critical for tumor growth and metastasis.[1]

-

Sensitization to Chemotherapy: 15d-PGJ₂ has been shown to sensitize TRAIL-resistant leukemia cells to TRAIL-induced apoptosis, suggesting a role in overcoming chemoresistance.[13]

However, the role of these compounds in cancer is complex. At certain concentrations, 15d-PGJ₂ has also been reported to promote oncogenic processes like the epithelial-to-mesenchymal transition (EMT) in breast cancer cells.[14] This highlights the biphasic, concentration-dependent nature of their effects.[15]

Antiviral Activity

Cyclopentenone prostaglandins exhibit potent effects against a range of viruses.[1][3] Their antiviral mechanisms include repressing viral protein synthesis, inhibiting virus transmission by halting the proliferation of host cells, and reducing virus-induced inflammation.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is intrinsically linked to their chemical structure. Key SAR insights include:

-

The Electrophilic Center: The α,β-unsaturated carbonyl group within the cyclopentenone ring is the critical pharmacophore responsible for the covalent modification of target proteins.[1][16] Analogs that lack this enone functionality are significantly less active or inactive.[11]

-

Substitutions on the Ring: The nature and position of substituents on the cyclopentene ring and the associated carboxylic acid chain can modulate potency, selectivity, and pharmacokinetic properties. For example, studies on synthetic cyclopentenones have shown that substitutions at the 2 and 4 positions can reduce the tendency for Michael addition, potentially leading to more selective compounds with less off-target toxicity.

-

The Carboxylic Acid Moiety: This group is important for the overall physicochemical properties of the molecule, including its solubility and ability to interact with receptor binding pockets. In drug design, this functional group is sometimes replaced with bio-isosteres, such as cyclopentane-1,2-diones or cyclopentane-1,3-diones, to improve pharmacokinetic profiles while maintaining biological activity.[17][18]

Quantitative Analysis of Biological Activity

The potency of cyclopent-2-ene-1-carboxylic acid analogs can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to compare the effectiveness of different compounds.

| Compound | Target/Assay | Cell Line | IC₅₀ | Reference |

| 15d-PGJ₂ | NF-κB DNA Binding (TNFα induced) | HeLa | ~2.25 µM | [7] |

| 15d-PGJ₂ | IKK Activity (TNFα induced) | HeLa | ~5.08 µM | [7] |

| PGA₁ | NF-κB DNA Binding (TPA induced) | Jurkat | ~15 µM | [7] |

| Cyclopentenone 3 | Cytotoxicity | HT-29 (Colon Cancer) | < 20 µM | |

| Cyclopentenone 3 | Cytotoxicity | NCI-H460 (Lung Cancer) | < 20 µM | |

| Cyclopentenone 3 | Cytotoxicity | MCF-7 (Breast Cancer) | < 20 µM | |

| Compound 9 | TP Receptor Antagonism | Platelet Aggregation | 1.8 ± 0.4 nM | [17] |

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.

Key Experimental Protocols

To facilitate further research, this section provides detailed, self-validating protocols for assessing the core biological activities of cyclopent-2-ene-1-carboxylic acid analogs.

Protocol: NF-κB Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit NF-κB transcriptional activity in response to a stimulus.

Objective: To measure the dose-dependent inhibition of TNF-α-induced NF-κB activation.

Materials:

-

HEK293 cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct.

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

-

Test compounds (dissolved in DMSO, then diluted in media).

-

Recombinant human TNF-α (stimulus).

-

Luciferase Assay System (e.g., Promega).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Workflow Diagram:

Step-by-Step Procedure:

-

Cell Seeding: Seed HEK293-NFκB-luc cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Pre-treatment: Prepare serial dilutions of the test analog in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "unstimulated control" wells.

-

Pre-incubation: Incubate the plate for 1-2 hours at 37°C. This allows the compound to enter the cells.

-

Stimulation: Add 10 µL of TNF-α solution (final concentration ~10 ng/mL) to all wells except for the "unstimulated control" wells.

-

Incubation: Incubate for an additional 6-8 hours.

-

Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Luciferase Assay Reagent to each well. Mix by gentle shaking for 2-5 minutes to ensure cell lysis. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the average background signal (wells with no cells).

-

The percent inhibition is calculated as: 100 * [1 - (Signal_Compound - Signal_Unstimulated) / (Signal_Vehicle - Signal_Unstimulated)].

-

Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Self-Validation System:

-

Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082) should be run in parallel to validate assay performance.

-

Z'-factor: The statistical separation between the stimulated (vehicle) and unstimulated controls should be calculated. A Z'-factor > 0.5 indicates a robust and reliable assay.

Protocol: Cell Viability/Cytotoxicity Assay (MTT or SRB)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (GI₅₀ or IC₅₀).

Objective: To assess the dose-dependent cytotoxic/cytostatic effect of a test analog on a cancer cell line (e.g., HT-29).

Materials:

-

HT-29 human colon cancer cells.

-

Complete growth medium.

-

Test compounds (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution.

-

Solubilization buffer (for MTT) or 10 mM Tris base (for SRB).

-

96-well clear cell culture plates.

-

Microplate reader.

Step-by-Step Procedure (SRB Method):

-

Cell Seeding: Plate HT-29 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

-

Compound Addition: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.

-

Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Shake the plate for 5 minutes on a shaker and read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀/IC₅₀ value by non-linear regression analysis.

Conclusion and Future Directions

Analogs of cyclopent-2-ene-1-carboxylic acid, particularly the cyclopentenone prostaglandins, are potent and pleiotropic signaling molecules with significant therapeutic potential. Their ability to covalently modify and inhibit key drivers of inflammation and cancer, such as the IKK/NF-κB axis, makes them compelling candidates for drug development. The core cyclopentenone scaffold is a validated starting point for the design of novel therapeutics.

Future research should focus on developing analogs with improved selectivity and pharmacokinetic profiles to minimize off-target effects and harness their full therapeutic potential. A deeper understanding of the biphasic, concentration-dependent activities of these compounds is critical for their safe and effective clinical translation. The protocols and data presented in this guide provide a robust framework for advancing the exploration of this fascinating and biologically active class of molecules.

References

-

García-Bueno, B., et al. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Cellular and Infection Microbiology. [Link]

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews. [Link]

-

Rossi, A., et al. (2000). Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase. Nature. [Link]

-

Kim, H. N., et al. (2020). PGA1 exerts anti-inflammatory effects in macrophages by targeting Cys179 of IKKβ. Biochemical and Biophysical Research Communications. [Link]

-

Wikipedia contributors. (2023). Cyclopentenone prostaglandins. Wikipedia, The Free Encyclopedia. [Link]

-

García-Bueno, B., et al. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. National Center for Biotechnology Information. [Link]

-

Rossi, A., et al. (2000). Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IκB kinase. CNR-IRIS. [Link]

-

Straus, D. S., et al. (2000). 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. Proceedings of the National Academy of Sciences. [Link]

-

Juliana, C., et al. (2015). Cyclopentenone Prostaglandin 15d-PGJ2 Inhibits the NLRP1 and NLRP3 Inflammasomes. The Journal of Immunology. [Link]

-

Santoro, M. G., & Amici, C. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy?. Current Medicinal Chemistry - Anti-Inflammatory & Anti-Allergy Agents. [Link]

-

Kim, T. K., et al. (2018). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Journal of Pesticide Science. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5281912, Pga1. [Link]

-

Choi, S. H., et al. (2021). 15-Deoxy-Δ12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis. Frontiers in Immunology. [Link]

-

Abbasi, S., et al. (2016). Elimination of the biphasic pharmacodynamics of 15d-PGJ2 by controlling its release from a nanoemulsion. International Journal of Nanomedicine. [Link]

-

Kim, E. H., et al. (2007). 15-Deoxy-delta 12,14-prostaglandin J2 (15d-PGJ 2) sensitizes human leukemic HL-60 cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis through Akt downregulation. Apoptosis. [Link]

-

Kim, E. H., et al. (2020). 15-Deoxy-Δ12,14-prostaglandin J2 Induces Epithelial-to-mesenchymal Transition in Human Breast Cancer Cells and Promotes Fibroblast Activation. Anticancer Research. [Link]

-

Woschek, A., et al. (2003). Chemical Synthesis and Cytotoxicity of Dihydroxylated Cyclopentenone Analogues of Neocarzinostatin Chromophore. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Mullally, J. E., et al. (2001). Structures of cyclopentenone prostaglandins. ResearchGate. [Link]

-

Rosetti, S., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research. [Link]

-

Leão, M., et al. (2019). Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. ChemistryOpen. [Link]

-

Wang, S., et al. (2021). Reported synthesis of cyclopent-2-ene-1-carboxamides and our work. ResearchGate. [Link]

-

Rosetti, S., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. ResearchGate. [Link]

-

Kuras, M., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]

-

Yan, N., et al. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry. [Link]

-

Wikipedia contributors. (2023). Cycloprop-2-ene carboxylic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Roy, J., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters. [Link]

-

G. A. A. van der Sar, et al. (2012). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Kuras, M., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Center for Biotechnology Information. [Link]

-

Hameed, K. K., et al. (2018). Synthesis of 2-heterosubstituted cyclopent-2-en-1-ones: a preliminary study of the strategic design of antiviral compounds. Arkivoc. [Link]

-

Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules. [Link]

-

Quílez del Moral, J. F., & Alibés, R. (2019). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

-

Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]

-

Paquette, L. A., & Heidelbaugh, T. M. (1995). Improved synthesis of 3-cyclopentene-1-carboxylic acid from 1,4-dichloro-2-butene. The Journal of Organic Chemistry. [Link]

Sources

- 1. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 2. Cyclopentenone prostaglandins - Wikipedia [en.wikipedia.org]

- 3. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.cnr.it [iris.cnr.it]

- 8. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets [pubmed.ncbi.nlm.nih.gov]

- 9. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 15-Deoxy-delta 12,14-prostaglandin J2 (15d-PGJ 2) sensitizes human leukemic HL-60 cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis through Akt downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jcpjournal.org [jcpjournal.org]

- 15. dovepress.com [dovepress.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Pharmacological Applications of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic Acid

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

A Strategic Scaffold for Carbocyclic Nucleosides and Quaternary Amino Acids

Executive Summary

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid (CAS: 2225144-29-4) represents a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the quaternary carbon center at position C1, which bears both a carboxylic acid and a methoxymethyl group, set within a rigid, unsaturated cyclopentene ring. This architecture serves as a critical bioisostere for the ribose ring in carbocyclic nucleosides (antivirals) and as a precursor for conformationally constrained quaternary

This guide details the pharmacological utility, synthetic versatility, and experimental protocols for leveraging this scaffold in drug discovery.

Structural Logic & Pharmacological Relevance[1]

The pharmacological value of this compound stems from its ability to mimic natural substrates while conferring metabolic stability.

1.1 The Carbocyclic Advantage (Bioisosterism)

In nucleoside therapeutics (e.g., HIV and Hepatitis B drugs), the natural furanose (sugar) ring is susceptible to cleavage by phosphorylases. Replacing the oxygen of the furanose ring with a methylene group (forming a cyclopentane/ene) creates a carbocyclic nucleoside .

-

Metabolic Stability: The C-C bond is resistant to hydrolytic and enzymatic cleavage, prolonging the half-life of the drug.

-

Conformational Mimicry: The cyclopent-2-ene double bond forces the ring into a specific pucker (envelope conformation) that mimics the transition state of enzyme-substrate complexes, enhancing binding affinity to viral polymerases.

1.2 Quaternary Amino Acid Precursor

The C1 quaternary center allows for the synthesis of

Figure 1: Strategic application pathways for the 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid scaffold.

Key Applications in Drug Discovery

2.1 Synthesis of Carbocyclic Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

The most direct application is the synthesis of analogs related to Abacavir or Carbovir . The "methoxymethyl" group at C1 serves as a protected form of the 5'-hydroxyl group found in natural nucleosides, which is essential for phosphorylation to the active triphosphate form.

-

Target: HIV Reverse Transcriptase, HBV Polymerase.

-

Workflow:

-

Curtius Rearrangement: Convert the C1-carboxylic acid to an isocyanate, then hydrolyze to an amine.

-

Base Construction: Build the purine or pyrimidine base onto the newly formed amine.

-

Deprotection: Demethylate the methoxymethyl group to reveal the primary alcohol (mimicking the 5'-OH).

-

2.2 Neuropharmacology: Constrained Glutamate/GABA Analogs

By converting the methoxymethyl group into a different functional handle (or keeping it as a hydrophobic anchor), researchers synthesize analogs of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) .

-

Target: Metabotropic Glutamate Receptors (mGluRs) and Amino Acid Transporters.

-

Mechanism: The rigid cyclopentene ring locks the distance between the amino and carboxyl groups, allowing for selective targeting of receptor subtypes (e.g., mGluR2 vs. mGluR5).

Experimental Protocols

Protocol A: Curtius Rearrangement (Carboxyl to Amine Conversion)

Context: Essential first step for converting the scaffold into a nucleoside mimic.

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (

-

Dissolution: Dissolve 1.0 eq (approx. 500 mg) of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid in anhydrous toluene (10 mL) under nitrogen atmosphere.

-

Activation: Add 1.1 eq of TEA, followed strictly by 1.1 eq of DPPA. Stir at room temperature for 30 minutes.

-

Rearrangement: Heat the reaction mixture to 80°C. Monitor gas evolution (

). Continue heating for 2 hours until isocyanate formation is complete (monitored by IR: peak at ~2260 cm⁻¹). -

Trapping: Add excess

-BuOH (5 eq) and reflux for 12 hours. -

Workup: Cool to RT, dilute with EtOAc, wash with 5% citric acid, saturated

, and brine. -

Purification: Silica gel chromatography (Hexane/EtOAc) yields the N-Boc protected amine.

Validation Criteria:

-

1H NMR: Appearance of Boc-methyl singlet (~1.4 ppm) and shift of the C1 protons.

-

Yield: Expected range 75-85%.

Protocol B: Stereoselective Iodolactonization

Context: Used to functionalize the double bond and resolve enantiomers if starting from racemic material.

-

Preparation: Dissolve the scaffold (1.0 eq) in saturated aqueous

. -

Iodination: Add a solution of

(1.2 eq) and KI (2.0 eq) in water dropwise at 0°C. -

Reaction: Stir in the dark at 0°C to RT for 4 hours. The carboxylate attacks the iodonium ion formed at the double bond, forming a bicyclic lactone.

-

Extraction: Extract with

. Wash with -

Result: Formation of a fused bicyclic lactone, locking the stereochemistry relative to the C1 center.

Comparative Data: Scaffold Stability

The following table highlights the stability advantages of the carbocyclic scaffold compared to standard furanose (ribose) scaffolds used in nucleoside drugs.

| Property | Ribose Scaffold (Natural) | Carbocyclic Scaffold (1-Methoxymethyl...) | Relevance |

| Glycosidic Bond Stability | Low (Susceptible to phosphorylases) | High (C-N bond is non-cleavable) | Increases plasma half-life. |

| Ring Conformation | Flexible (North/South puckers) | Rigid (Defined envelope) | Higher binding affinity to polymerases. |

| Chemical Stability | Acid-labile | Acid-stable | Allows oral formulation without enteric coating. |

| Lipophilicity (LogP) | Low (-1.5 to -2.0) | Moderate (-0.5 to 0.5) | Improved passive membrane permeability. |

Synthesis Pathway Visualization

This diagram illustrates the divergence from the core scaffold to two distinct therapeutic classes.

Figure 2: Divergent synthetic pathways from the core scaffold.

References

-

Agrofoglio, L. A., et al. (2003). "Acyclic and Carbocyclic Nucleoside Phosphonates: A Review of Synthesis and Antiviral Activity." Current Organic Chemistry. Link

-

Crimmins, M. T. (1998). "New Developments in the Enantioselective Synthesis of Cyclopentyl Carbocyclic Nucleosides." Tetrahedron. Link

-

Juaristi, E., & Soloshonok, V. (2011). "Enantioselective Synthesis of

-Amino Acids." Wiley-VCH. (Reference for quaternary amino acid synthesis methodologies). Link -

PubChem Compound Summary. (2024). "1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid (CAS 2225144-29-4)." National Center for Biotechnology Information. Link

-

BenchChem Technical Data. (2025). "Cyclopent-2-ene-1-carboxylic acid derivatives and their applications in prostaglandin synthesis." BenchChem.[1] Link

Sources

An In-depth Technical Guide to the Stereochemistry and Chirality of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Abstract

This technical guide provides a comprehensive examination of the stereochemical and chiral properties of 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a functionalized cyclopentene derivative of interest to researchers in organic synthesis and drug development. The cyclopentene scaffold is a core structural motif in numerous biologically active compounds, including prostaglandins and various natural products.[1][2] The presence of a quaternary stereocenter at the C1 position, bearing both a carboxylic acid and a methoxymethyl group, introduces significant synthetic challenges and stereochemical complexity. This document will delve into the molecular architecture, plausible synthetic and resolution strategies, and analytical methodologies for the stereochemical characterization of this molecule. While specific literature on 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid is limited, this guide synthesizes established principles and field-proven insights from analogous chiral cyclopentene systems to provide a robust framework for its study and application.

Introduction: The Significance of Chiral Cyclopentene Carboxylic Acids

Cyclic enones and their derivatives are powerful building blocks in total synthesis due to the diverse array of possible chemical transformations.[1] Chiral cyclopentenones and their corresponding carboxylic acids are particularly valuable as key intermediates in the asymmetric synthesis of complex chiral molecules.[1][3] The biological activity of many therapeutic agents is intrinsically linked to their stereochemistry, with often only one enantiomer exhibiting the desired pharmacological effect while the other may be inactive or even detrimental.[4] Consequently, the development of methodologies for the enantioselective synthesis and resolution of chiral molecules like 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a critical endeavor in medicinal chemistry and pharmaceutical development.

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the stereochemical landscape of 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid, from its fundamental structure to practical experimental considerations.

Molecular Structure and Stereochemical Features

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid possesses a five-membered ring containing a double bond between carbons C2 and C3. The key stereochemical feature is the presence of a chiral center at the C1 position, which is a quaternary carbon atom bonded to four different substituents: a methoxymethyl group, a carboxylic acid group, a carbon that is part of the double bond (C2), and a saturated carbon of the ring (C5).

Due to this chiral center, the molecule can exist as a pair of enantiomers, the (R)- and (S)-isomers. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The synthesis of this compound from achiral starting materials without the influence of a chiral catalyst or auxiliary will result in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

Synthetic Strategies and Stereochemical Control

The synthesis of enantiomerically enriched 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce one enantiomer in excess. While highly efficient, developing a novel asymmetric synthesis can be challenging and may result in low yields or enantioselectivity.[4] Plausible asymmetric routes to analogous cyclopentene structures often involve:

-

Catalytic Enantioselective Cyclization Reactions: Methods such as the Nazarov cyclization or Pauson-Khand reaction, when conducted with chiral catalysts, can produce chiral cyclopentenones that could serve as precursors.[3][5]

-

Asymmetric Alkylation: The enantioselective alkylation of a cyclopentenone precursor at the alpha position could introduce the carboxylic acid or methoxymethyl group (or their synthetic equivalents) with stereochemical control.

Chiral Resolution of Racemic 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Chiral resolution is a robust and often more practical approach for obtaining enantiomerically pure material, especially when a reliable asymmetric synthesis is not available.[4] The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts.[6]

This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. This acid-base reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Objective: To separate the enantiomers of racemic 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid using a chiral amine.

Materials:

-

Racemic 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid

-

Enantiomerically pure chiral amine (e.g., (R)-(+)-α-methylbenzylamine, brucine, or quinine)[4]

-

Suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or a mixture)

-

Hydrochloric acid (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Methodology:

-

Salt Formation: a. Dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a suitable warm solvent. b. In a separate flask, dissolve 0.5 to 1.0 equivalents of the enantiomerically pure chiral amine in the same solvent. c. Slowly add the amine solution to the carboxylic acid solution with stirring. d. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove any soluble impurities, including the more soluble diastereomer.

-

Liberation of the Enantiomerically Enriched Carboxylic Acid: a. Suspend the isolated diastereomeric salt in water. b. Add an excess of a strong acid (e.g., 1 M HCl) to protonate the carboxylic acid and the chiral amine. c. Extract the liberated enantiomerically enriched carboxylic acid into an organic solvent (e.g., diethyl ether). d. Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

-

Analysis of Enantiomeric Purity: a. Determine the enantiomeric excess (ee) of the product using chiral HPLC or by NMR analysis after derivatization with a chiral agent.

Determination of Absolute Configuration and Enantiomeric Purity

Once an enantiomerically enriched sample is obtained, it is crucial to determine its absolute configuration ((R) or (S)) and its enantiomeric purity (enantiomeric excess).

Determination of Absolute Configuration

Several methods can be employed to determine the absolute configuration of a chiral molecule:

-

X-ray Crystallography: If a suitable single crystal of the enantiomerically pure compound or a diastereomeric salt can be obtained, X-ray diffraction can unambiguously determine its three-dimensional structure and thus its absolute configuration.[6][]

-

Chemical Correlation: The absolute configuration can be determined by chemically converting the molecule, without affecting the stereocenter, into a compound of known absolute configuration.[]

-

Spectroscopic Methods:

-

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and can be used to determine the absolute configuration by comparing the experimental spectrum with quantum chemical calculations.[8]

-

Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents: Derivatizing the carboxylic acid with a chiral agent, such as Mosher's acid or other specialized reagents, creates diastereomers that exhibit distinct NMR spectra. The relative chemical shifts of specific protons in the diastereomers can be used to deduce the absolute configuration.[8]

-

Analysis of Enantiomeric Purity

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

-

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for determining ee. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[9]

-

NMR Spectroscopy with Chiral Solvating Agents: The addition of a chiral solvating agent to a solution of the racemic or enriched compound in an NMR tube can induce a separation of signals for the two enantiomers, allowing for their integration and the calculation of the ee.[10][11]

Data Presentation

Table 1: Hypothetical Data for Chiral Resolution of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

| Parameter | Value | Method of Determination |

| Resolving Agent | (R)-(+)-α-Methylbenzylamine | - |

| Crystallization Solvent | Ethanol | - |

| Yield of Diastereomeric Salt | 35% (based on half of the starting racemic material) | Gravimetric |

| Optical Rotation of Enriched Acid | +X.X° (c=1, CHCl3) | Polarimetry |

| Enantiomeric Excess (ee) | 95% | Chiral HPLC |

| Absolute Configuration | (S) | X-ray Crystallography |

Visualization of Key Concepts

The following diagrams illustrate the core concepts discussed in this guide.

Molecular Structure and Enantiomers

Caption: The (R) and (S) enantiomers of the target molecule.

Workflow for Chiral Resolution

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Conclusion

While 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid remains a molecule with limited specific documentation, this guide has established a comprehensive framework for understanding its stereochemistry and chirality. By applying established principles from the broader field of chiral cyclopentene chemistry, researchers are equipped with the foundational knowledge to pursue its synthesis, resolution, and characterization. The methodologies outlined herein, from diastereomeric salt formation to advanced spectroscopic analysis, provide a clear path for the stereochemical investigation of this and related chiral molecules. As the demand for enantiomerically pure compounds in drug discovery continues to grow, a thorough understanding of these principles is indispensable for the modern synthetic chemist.

References

- Piperidine‐mediated [3+2] cyclization of cyclopropane‐1,1‐dicarbonitriles and β‐nitrostyrenes was developed to generate highly diastereoselective polysubstituted cyclopent‐2‐ene‐1‐carboxamides with good yields.

- The primary methods for obtaining enantiomerically enriched (1s)-Cyclopent-2-ene-1-carboxylic acid involve the resolution of a racemic mixture. (Source: Benchchem)